molecular formula C9H10O2S B2363182 5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one CAS No. 129969-30-8

5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one

Cat. No.: B2363182
CAS No.: 129969-30-8
M. Wt: 182.24
InChI Key: NGCQGLVSMGNFAB-UHFFFAOYSA-N
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Description

5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound with a molecular formula of C9H10O2S and a molecular weight of 182.24 g/mol . This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran ring system. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-3-oxobutanoic acid with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, involving the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Scientific Research Applications

5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethyl-5,6-dihydro-7H-thieno[3,2-b]pyran-7-one
  • 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one
  • 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Uniqueness

5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms in the heterocyclic system. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

Overview

5,5-Dimethyl-5H,6H,7H-thieno[3,2-b]pyran-7-one (CAS Number: 129969-30-8) is a heterocyclic compound characterized by its unique thieno[3,2-b]pyran ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula is C9H10O2S with a molecular weight of 182.24 g/mol.

Synthesis and Structure

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 2-methyl-3-oxobutanoic acid with thiophene-2-carbaldehyde in the presence of a base, leading to the formation of the desired product through cyclization .

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism is believed to involve interaction with microbial cell membranes or inhibition of critical metabolic pathways .

2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. Preliminary findings suggest that it can inhibit cell proliferation with an IC50 value indicating significant cytotoxicity .

3. Mechanism of Action
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of similar thieno compounds:

Case Study: Anticancer Activity
In a comparative study involving various thieno derivatives, it was found that compounds structurally related to this compound demonstrated potent inhibitory effects on cancer cell lines. For instance:

  • Compound A : IC50 = 27.6 μM against MDA-MB-231.
  • Compound B : IC50 = 29.3 μM (electron-withdrawing groups enhanced activity) .

Comparative Analysis

A comparison table summarizing the biological activities and IC50 values of related compounds is presented below:

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAnticancer (MDA-MB-231)TBD
Compound AAnticancer27.6
Compound BAnticancer29.3

Properties

IUPAC Name

5,5-dimethyl-6H-thieno[3,2-b]pyran-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-9(2)5-6(10)8-7(11-9)3-4-12-8/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCQGLVSMGNFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-hydroxy-2-(3-methyl-1-oxo-2-buten-1-yl) thiophene (39.0 g, 0.214 mol) and p-toluenesulfonic acid (3.5 g, 18 mmol) in toluene (400 mL) was heated to reflux for 3.5 d. The resultant solution was washed with saturated aqueous sodium bicarbonate and dried over sodium sulfate. The solvent was evaporated in vacuo to give a brown oil, 38.62 g (99%). A portion of the resultant oil was purified for analysis by distillation in a Kugelrohr oven at 145° to 155° C. at 0.35 mm Hg to give the product as an amber oil: IR (neat): 2979, 1664, 1530 and 1442 cm-1 ; MS: m/z 183 (MH+); 1H NMR (CDCl3): δ1.51 (s, 6H); 2.67 (s, 2H); 6.67 (d, J=5.4 Hz, 1H) and 7.60 (d, J=5.4 Hz, 1H).
Name
3-hydroxy-2-(3-methyl-1-oxo-2-buten-1-yl) thiophene
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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